4-Chloro-7-iodoquinoline-3-carbonitrile
Overview
Description
4-Chloro-7-iodoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClIN2 . It has a molecular weight of 314.51 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-iodoquinoline-3-carbonitrile is 1S/C10H4ClIN2/c11-10-6 (4-13)5-14-9-3-7 (12)1-2-8 (9)10/h1-3,5H . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
4-Chloro-7-iodoquinoline-3-carbonitrile has a density of 1.991g/cm3 . It has a boiling point of 423.345ºC at 760 mmHg . The compound has a flash point of 209.832ºC .Scientific Research Applications
Synthesis and Chemical Reactions 4-Chloro-7-iodoquinoline-3-carbonitrile and its derivatives are prominently utilized in the synthesis and chemical reactions aimed at producing biologically active compounds. These compounds are studied for various synthetic methods and reactions, including alterations to the chloro and cyano substituents, leading to a wide range of applications in developing new pharmacologically active molecules (Mekheimer et al., 2019).
Optoelectronic and Nonlinear Properties Research into hydroquinoline derivatives, including those related to 4-Chloro-7-iodoquinoline-3-carbonitrile, reveals their potential in optoelectronics and as materials with nonlinear optical properties. Studies using the Density Functional Theory (DFT) approach have shown these compounds to have significant optoelectronic characteristics, such as efficient charge transport properties, which could be beneficial for developing new electronic devices (Irfan et al., 2020).
Photophysical and Fluorescent Properties The structural, spectroscopic, and photophysical properties of fluorescent compounds containing the quinoline moiety, similar to 4-Chloro-7-iodoquinoline-3-carbonitrile, have been explored through both experimental and theoretical methods. These studies emphasize their potential in creating new fluorescent materials for various applications, including sensors and imaging agents (Singh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-7-iodoquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWSNLPWKBALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634130 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-iodoquinoline-3-carbonitrile | |
CAS RN |
364793-64-6 | |
Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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